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Abstract

SR 43845 is a potent renin inhibitor that has been investigated for its potential to modulate the
renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and
cardiovascular homeostasis. This document provides a technical overview of SR 43845,
summarizing its known effects on the RAS, presenting available quantitative data from
preclinical studies, and outlining relevant experimental methodologies. The information is
intended to serve as a resource for researchers and professionals in the field of pharmacology
and drug development.

Introduction to the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a pivotal role in
regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2][3] The
system is initiated by the release of the enzyme renin from the juxtaglomerular cells of the
kidney in response to stimuli such as low blood pressure or decreased sodium concentration.
[1] Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin
I. Angiotensin-converting enzyme (ACE), found predominantly in the pulmonary circulation,
then converts angiotensin | to the highly active octapeptide, angiotensin Il.
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Angiotensin Il exerts its physiological effects by binding to specific receptors, primarily the AT1
receptor.[4] This binding triggers a cascade of events, including vasoconstriction, stimulation of
aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and
increased sympathetic nervous system activity.[2][4] Dysregulation of the RAS is a key factor in
the pathophysiology of hypertension and other cardiovascular diseases.[1] Consequently,
inhibitors of this system, such as ACE inhibitors and angiotensin Il receptor blockers (ARBS),
are cornerstone therapies for these conditions. Direct renin inhibitors, like SR 43845, represent
another class of drugs that target the initial and rate-limiting step of this critical pathway.

SR 43845: A Potent Renin Inhibitor

SR 43845 is a renin inhibitor that has demonstrated significant activity in preclinical models.[5]
[6][7][8] Its chemical and physical properties are summarized in the table below.

Property Value

(3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-
phenyl-2-(3-(pyridin-3-

yl)propanamido)propanamido)propanamido)-5-

IUPAC Name
cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-
methylpropan-2-yl)amino)-3-methyl-1-
oxopentan-2-yl)-3-hydroxypentanamide

Chemical Formula C44H64N808

Molecular Weight 833.04 g/mol

10~ mol/L (for human and primate plasma

In Vitro Potency (IC50) iG]
renin

Quantitative Data from Preclinical Studies

The primary source of in vivo data for SR 43845 comes from a study conducted in conscious,
sodium-replete cynomolgus monkeys.[5] The study compared the effects of SR 43845 with the
ACE inhibitor captopril on blood pressure and plasma renin activity (PRA).
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Table 1: Dose-Dependent Effects of SR 43845 Infusion
on Mean Arterial Pressure (MAP) in Cynomolgus

Infusion Dose . . Change in MAP Baseline MAP
. Duration (min)

(ng/kg/min) (mmHg) (mmHg)

0.33 30 Decrease 110£5
Dose-related

3.3 30 110+5
decrease

33 30 -14+1 114+ 4

100 30 -22 + 2 (Maximal) 110+5

200 30 No further reduction 1105

Table 2: Effects of SR 43845 on Plasma Renin Activity

(PRA) in Cynomolgus Monkeys[5]
Infusion Dose (pgl/kg/min) Effect on PRA
0.33 90% inhibition

Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System and the Site of Action of
SR 43845

The following diagram illustrates the classical renin-angiotensin system and highlights the point
of inhibition by SR 43845.

Caption: The Renin-Angiotensin System and the inhibitory action of SR 43845 on Renin.

Experimental Workflow for In Vivo Blood Pressure
Measurement
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The following diagram outlines a typical experimental workflow for assessing the in vivo effects
of a compound like SR 43845 on blood pressure in an animal model.

Conscious, Chronically Instrumented Animal Model
(e.g., Cynomolgus Monkey)

!

Baseline Blood Pressure and Heart Rate Recording

!

Intravenous Infusion of SR 43845
(Dose-Ranging)

!

Continuous Blood Pressure and Heart Rate Monitoring

!

Post-Infusion Recovery and Monitoring

!

Data Analysis:
- Calculate Mean Arterial Pressure
- Compare to Baseline

Click to download full resolution via product page

Caption: A generalized workflow for in vivo blood pressure studies.

Experimental Protocols

Detailed experimental protocols for the study of SR 43845 are not publicly available in full.
However, based on the published abstract and general pharmacological practices, the following
methodologies can be inferred.
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In Vivo Blood Pressure and Plasma Renin Activity
Measurement in Monkeys

Animal Model: Conscious, chronically instrumented, sodium-replete cynomolgus monkeys
were used.[5] Chronic instrumentation typically involves the surgical implantation of arterial
and venous catheters for direct blood pressure measurement and drug administration,
respectively.

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the
laboratory environment to minimize stress-induced physiological changes.

Experimental Conditions: Studies are conducted in conscious, freely moving animals to
avoid the confounding effects of anesthesia. Sodium-replete status is maintained to ensure a
standardized baseline RAS activity.

Drug Administration: SR 43845 is administered as a continuous intravenous infusion over a
defined period (e.g., 30 minutes).[5] A dose-ranging study design is employed to determine
the dose-response relationship.

Blood Pressure Measurement: Arterial blood pressure is continuously monitored via the
indwelling arterial catheter connected to a pressure transducer and recording system. Mean
Arterial Pressure (MAP) is calculated from the systolic and diastolic pressure readings.

Plasma Renin Activity (PRA) Assay: Blood samples are collected at baseline and at various
time points during and after drug infusion. PRA is typically measured using a
radioimmunoassay (RIA) or an enzymatic assay. These assays quantify the rate of
angiotensin | generation from endogenous or exogenous angiotensinogen in the plasma
sample. The results are expressed as nanograms of angiotensin | generated per milliliter of
plasma per hour (ng/mL/hr).

In Vitro Renin Inhibition Assay

Principle: The in vitro potency of a renin inhibitor is determined by its ability to block the
enzymatic activity of purified renin. This is often assessed using a fluorometric or radiometric
assay.

Reagents:
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o Purified human or primate renin.

o A synthetic renin substrate (e.g., a peptide containing the renin cleavage site). In
fluorometric assays, the substrate is often labeled with a fluorescent reporter and a
guencher. Cleavage of the substrate by renin separates the reporter and quencher,
leading to an increase in fluorescence.

o Assay buffer to maintain optimal pH and ionic strength for the enzymatic reaction.

SR 43845 at various concentrations.

[e]

e Procedure:

[e]

Renin and the renin substrate are incubated together in the assay buffer.

(¢]

SR 43845 is added to the reaction mixture at a range of concentrations.

[¢]

The rate of substrate cleavage is measured over time by monitoring the increase in
fluorescence or radioactivity.

[¢]

The concentration of SR 43845 that inhibits 50% of the renin activity (IC50) is calculated
by fitting the dose-response data to a sigmoidal curve.

Discussion and Future Directions

The available data indicate that SR 43845 is a highly potent inhibitor of renin, effectively
lowering blood pressure in a primate model.[5] Its mechanism of action at the initial step of the
RAS cascade makes it a theoretically attractive therapeutic agent for hypertension and other
cardiovascular diseases.

However, the publicly available information on SR 43845 is limited to a single preclinical study
from 1989. There is a notable absence of data on its pharmacokinetic profile (absorption,
distribution, metabolism, and excretion), oral bioavailability, and long-term safety and efficacy.
Furthermore, there is no information regarding its progression into clinical development. The
development of direct renin inhibitors has historically been challenging, with issues such as
poor oral bioavailability and off-target effects hindering their progress. While aliskiren is a
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clinically approved direct renin inhibitor, the development of many other compounds in this
class has been discontinued.

For a comprehensive understanding of the therapeutic potential of SR 43845, further research
would be required to address these knowledge gaps. Studies to determine its oral
bioavailability, pharmacokinetic properties in different species, and its safety profile in chronic
dosing studies would be essential next steps. Additionally, comparative studies with other RAS
inhibitors in various disease models could help to further delineate its specific advantages and
disadvantages.

Conclusion

SR 43845 is a potent renin inhibitor with demonstrated efficacy in lowering blood pressure in a
preclinical primate model. Its high in vitro potency suggests a strong and specific interaction
with the renin enzyme. While the initial findings are promising, the lack of further published data
on its development makes it difficult to assess its full therapeutic potential. The information
presented in this technical guide provides a summary of the currently available knowledge on
SR 43845 and its interaction with the renin-angiotensin system, serving as a foundation for any
future research into this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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